molecular formula C9H10BrClO2 B14033195 (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Cat. No.: B14033195
M. Wt: 265.53 g/mol
InChI Key: AXMRSYZFCXNZRL-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol: is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy groups attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring followed by the introduction of an ethoxy group. The final step involves the addition of a methanol group to the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of automated systems ensures precision and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The bromine and chlorine atoms can be reduced to form simpler phenyl derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-Bromo-5-chloro-4-ethoxyphenyl)formaldehyde or (3-Bromo-5-chloro-4-ethoxyphenyl)carboxylic acid.

Scientific Research Applications

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-chloro-4-methoxyphenyl)methanol
  • (3-Bromo-5-chloro-4-ethoxyphenyl)ethanol
  • (3-Bromo-5-chloro-4-ethoxyphenyl)acetone

Uniqueness

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and ethoxy groups on the phenyl ring, along with the methanol group, makes it a valuable compound for various applications.

Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

(3-bromo-5-chloro-4-ethoxyphenyl)methanol

InChI

InChI=1S/C9H10BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3

InChI Key

AXMRSYZFCXNZRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CO)Cl

Origin of Product

United States

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